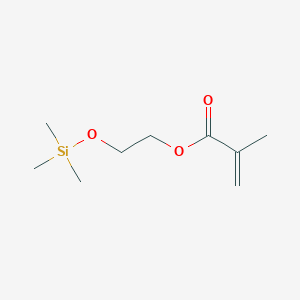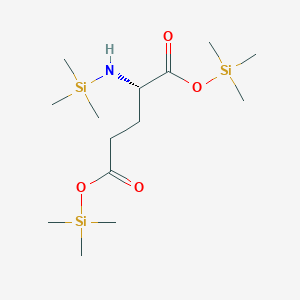
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is a chemical compound that is widely used in scientific research. It is a derivative of glutamic acid, an amino acid that is found in many proteins. This compound is used in a variety of applications, including as a reagent in organic synthesis, as a building block for peptide synthesis, and as a tool for studying biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is not well understood. However, it is believed to act as a prodrug for glutamic acid, which is an important neurotransmitter in the central nervous system. This compound may also have other biological activities, such as the ability to modulate protein synthesis.
Effets Biochimiques Et Physiologiques
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester has been shown to have a variety of biochemical and physiological effects. It has been found to enhance the release of glutamate in the brain, which may be involved in the regulation of neurotransmission. It may also have an effect on protein synthesis, although the exact mechanism of action is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester in lab experiments is its ability to act as a prodrug for glutamic acid. This allows researchers to study the effects of glutamate without directly administering the neurotransmitter. One limitation of this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester. One area of interest is its potential role in the regulation of protein synthesis. This compound may also have applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the biological activities of this compound and its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is typically achieved through the reaction of glutamic acid with trimethylsilyl chloride and trimethylsilyl trifluoromethanesulfonate. This reaction results in the formation of the bis(trimethylsilyl) ester of glutamic acid, which can be purified through various methods, such as chromatography.
Applications De Recherche Scientifique
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is commonly used in scientific research as a reagent for organic synthesis and as a building block for peptide synthesis. It is also used as a tool for studying biochemical and physiological processes, such as the role of glutamate in neurotransmission and the regulation of protein synthesis.
Propriétés
Numéro CAS |
15985-07-6 |
|---|---|
Nom du produit |
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester |
Formule moléculaire |
C14H33NO4Si3 |
Poids moléculaire |
363.67 g/mol |
Nom IUPAC |
bis(trimethylsilyl) (2S)-2-(trimethylsilylamino)pentanedioate |
InChI |
InChI=1S/C14H33NO4Si3/c1-20(2,3)15-12(14(17)19-22(7,8)9)10-11-13(16)18-21(4,5)6/h12,15H,10-11H2,1-9H3/t12-/m0/s1 |
Clé InChI |
STTWTJDZFSSNFS-LBPRGKRZSA-N |
SMILES isomérique |
C[Si](C)(C)N[C@@H](CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)NC(CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)NC(CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Synonymes |
N-(Trimethylsilyl)-L-glutamic acid bis(trimethylsilyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



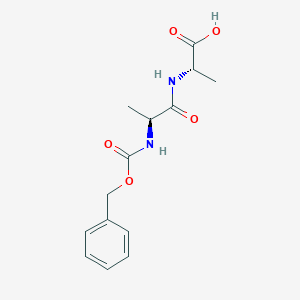
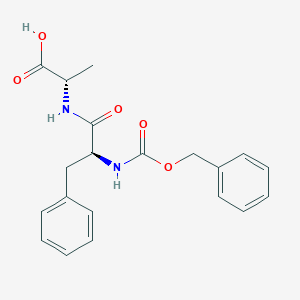
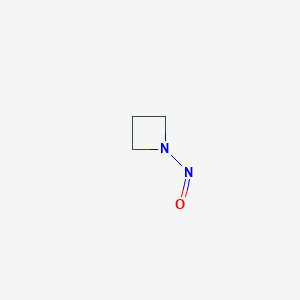
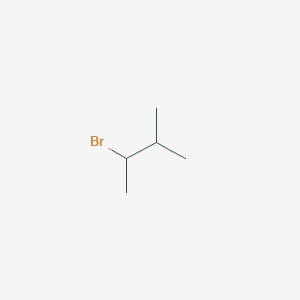
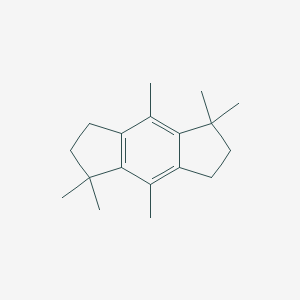

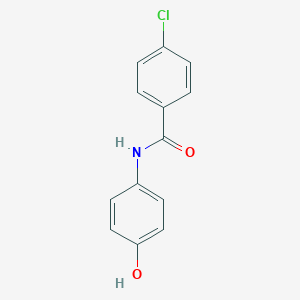
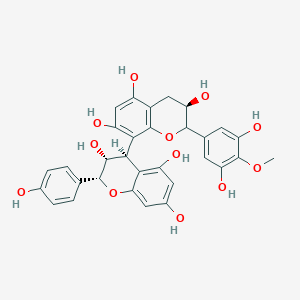
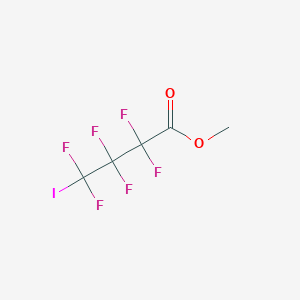
![Benzo[pqr]picene](/img/structure/B93510.png)
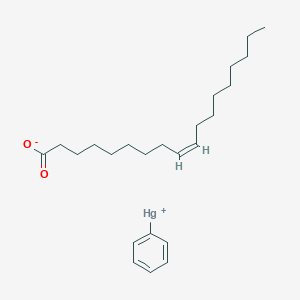
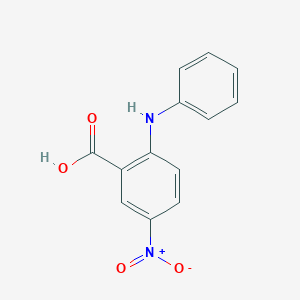
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)
